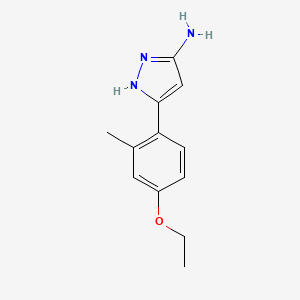

5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine

Description

5-(4-Ethoxy-2-methylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 4-ethoxy-2-methylphenyl substituent at the 5-position of the pyrazole ring. The ethoxy group (-OCH₂CH₃) and methyl group (-CH₃) on the phenyl ring influence its electronic and steric properties, impacting solubility, reactivity, and biological activity.

Aldol condensation of substituted benzaldehydes.

Esterification and hydrogenation to form intermediates.

Cyclization with hydrazine hydrate to yield the pyrazole core .

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C12H15N3O/c1-3-16-9-4-5-10(8(2)6-9)11-7-12(13)15-14-11/h4-7H,3H2,1-2H3,(H3,13,14,15) |

InChI Key |

CMMPSNCHBCWWHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=NN2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxy-2-methylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Melting Points : Chlorine and diazenyl substituents (e.g., 24a) elevate melting points due to increased polarity and intermolecular interactions .

Antiproliferative Activity

- Compound 42 (): A pyrazolo[1,5-a]pyrimidine derivative with a trifluoromethyl group exhibited antiproliferative activity against cancer cell lines, attributed to π-π stacking and hydrophobic interactions with target proteins .

Target Compound Implications :

The ethoxy and methyl groups may modulate selectivity for enzymes like cyclooxygenase or kinases, though empirical data are required.

Optimization Opportunities :

- The target compound’s synthesis could adopt hydrazine cyclization (as in ) starting from 4-ethoxy-2-methylbenzaldehyde.

Biological Activity

5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with an ethoxy group and a methyl group on the aromatic phenyl ring. This configuration enhances its lipophilicity, which is critical for biological interactions. The presence of the pyrazole moiety is particularly noteworthy as it is associated with various pharmacological activities.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating several pyrazole derivatives found that certain compounds demonstrated strong inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.24 | Bactericidal |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For instance, sulfonamide-containing pyrazole derivatives were evaluated for their ability to block COX-2, a target linked to inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as COX.

- Pathogen Interaction : Its structural features allow it to interact effectively with bacterial cell membranes, leading to cell lysis or inhibition of growth.

- Biofilm Disruption : Some studies indicate that pyrazole derivatives can inhibit biofilm formation, enhancing their effectiveness against persistent infections .

Study on Antimicrobial Efficacy

In a detailed investigation, five pyrazole derivatives were tested against various pathogens. The study highlighted the exceptional activity of compound 7b, which not only showed low MIC values but also demonstrated bactericidal effects in time-kill assays . This suggests that modifications in the structure of pyrazole derivatives can lead to enhanced antimicrobial properties.

Computational Predictions

Computational studies have predicted the biological activity of compounds based on their structural characteristics. For example, molecular docking studies indicated that the ethoxy and methyl substituents could enhance binding affinity to specific biological targets, potentially increasing the therapeutic efficacy of the compound.

Conclusion and Future Directions

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities, particularly antimicrobial and anti-inflammatory effects. Future studies should focus on:

- Structural Optimization : Modifying the compound's structure to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects.

This comprehensive understanding will pave the way for developing effective therapeutic agents based on the pyrazole scaffold.

Q & A

Q. What mechanistic studies are required to explain the compound’s role in modulating biological pathways?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes.

- Western blotting : Quantify phosphorylation levels of key kinases (e.g., MAPK, PI3K) .

- Kinetic assays : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.